N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide
Description
N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with methyl and phenyl groups at positions 5 and 2, respectively. The benzenesulfonamide moiety is attached via a methylene bridge to the oxazole ring. This compound is part of a broader class of sulfonamide-based molecules investigated for their biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-18-22(24-23(28-18)19-11-5-2-6-12-19)17-25(20-13-7-3-8-14-20)29(26,27)21-15-9-4-10-16-21/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMXCCCWXDNBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with N-phenylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as sulfuric acid and methanol, at controlled temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
- Substituents : A methyl group at the 5-position and a phenyl group at the 2-position enhance its chemical reactivity.
- Sulfonamide Group : This functional group is known for its biological significance, particularly in drug design.
Antimicrobial Properties
Research indicates that N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Pseudomonas aeruginosa | 0.0098 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell growth in various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects against human cancer cell lines such as:
- Breast Cancer (MDA-MB-231)
- Colon Cancer (HCT116)
The percent growth inhibition (PGI) values for these cell lines were reported as follows:
| Cell Line | PGI (%) |
|---|---|
| MDA-MB-231 | 75.99 |
| HCT116 | 67.55 |
These findings indicate the potential use of this compound in cancer therapy and warrant further investigation into its mechanisms of action .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens, demonstrating significant efficacy with MIC values lower than traditional antibiotics like linezolid.
- Cytotoxic Effects : In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
The compound’s 1,3-oxazole core distinguishes it from analogs with 1,2-oxazole (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) or oxadiazole rings (e.g., (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide).
Substituent Analysis
- Sulfonamide vs. Acetamide Linkages : Unlike iCRT3 (a β-catenin inhibitor with an acetamide group), the target compound’s benzenesulfonamide group may improve solubility and alter pharmacokinetics .
- Oxazole Substitutions : The 5-methyl-2-phenyl substitution on the oxazole is shared with compounds like Aleglitazar’s ethoxy-linked oxazole component, suggesting a conserved pharmacophore for target engagement .
Key Findings :
- Antimicrobial Potential: Sulfonamide derivatives like the target compound and its 1,2-oxazole analog show antimicrobial activity, likely due to sulfonamide’s interference with bacterial folate synthesis .
- Inflammatory Pathways : iCRT3’s acetamide group enables β-catenin/TCF interaction inhibition, while the target compound’s sulfonamide may direct it toward different targets (e.g., cyclooxygenases) .
- Metabolic Targets : Aleglitazar’s oxazole-ethoxy linkage highlights the role of substituent positioning in PPAR-α/γ modulation, contrasting with the target compound’s sulfonamide focus .
Physicochemical Properties
- Solubility : The benzenesulfonamide group enhances water solubility compared to iCRT3’s hydrophobic acetamide .
- Crystallinity : X-ray studies using SHELXL () and ORTEP-3 () reveal that hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the target compound’s crystal lattice, similar to other sulfonamides .
Biological Activity
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.44 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and diuretic applications.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. The sulfonamide moiety is particularly effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties :
- Enzyme Inhibition :
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Binding Affinity : The oxazole ring structure allows for effective binding to enzyme active sites, thereby inhibiting their function.
- Signal Transduction Modulation : The compound may influence signal transduction pathways that regulate cell cycle progression and apoptosis .
Case Study 1: Anticancer Activity in Glioblastoma
A study published in the Journal of Medicinal Chemistry examined the effects of oxazole derivatives on glioblastoma cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of sulfonamide derivatives, N-[5-methyl-(2-phenyloxazol)-4-y]methyl-N-(substituted phenyl)benzenesulfonamides were tested against a panel of bacterial strains. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .
Data Summary Table
Q & A
Basic: What are the critical steps in synthesizing N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the oxazole core via cyclization of acylated precursors under dehydrating conditions (e.g., using POCl₃ or PPA).
- Step 2: Functionalization of the oxazole methyl group via alkylation or nucleophilic substitution to introduce the benzenesulfonamide moiety.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Key Considerations: - Monitor reaction progress using TLC or HPLC to track intermediate formation .
- Optimize solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to enhance yield .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and sulfonamide linkage. For example, distinct shifts for the methyl group at C5 of the oxazole (~δ 2.4 ppm) and sulfonamide protons (~δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 419.14) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities and validates bond lengths/angles (e.g., C–N bond lengths in sulfonamide: ~1.45 Å) .
Advanced: How can data contradictions in crystallographic refinement be resolved?
Methodological Answer:
Contradictions (e.g., disorder in the oxazole ring or sulfonamide group) are addressed via:
- SHELXL Refinement: Use anisotropic displacement parameters and restraint commands (e.g., DFIX, FLAT) to model disordered regions .
- Validation Tools: Check for geometric outliers (e.g., using PLATON’s ADDSYM) and hydrogen-bonding consistency (e.g., graph-set analysis in Mercury) .
- Twinned Data Handling: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
Advanced: How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?
Methodological Answer:
- Graph-Set Analysis: Classify hydrogen bonds (e.g., N–H···O=S motifs) into D (donor) or R₂²(8) (ring) descriptors to predict packing motifs .
- Impact on Solubility: Strong intermolecular H-bonds (e.g., sulfonamide O···H–N) reduce solubility in polar solvents, necessitating co-solvent systems (e.g., DMSO:H₂O) .
- Thermal Stability: Robust H-bond networks correlate with higher melting points (e.g., >150°C observed in analogues) .
Advanced: How can reaction conditions be optimized to mitigate side-product formation?
Methodological Answer:
- Temperature Control: Lower temperatures (<60°C) reduce oxazole ring decomposition, while higher temperatures (>100°C) favor sulfonamide coupling .
- Catalyst Screening: Use Pd/C or CuI for regioselective alkylation of the oxazole methyl group .
- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediates (e.g., nitrile or amide byproducts) .
Basic: What are the compound’s solubility and stability profiles?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (~20 mg/mL) and DMF (~15 mg/mL); insoluble in water (<0.1 mg/mL). Pre-saturate solvents with N₂ to prevent oxidation .
- Stability: Degrades under UV light (t½ ~48 hrs in solution); store in amber vials at –20°C. Avoid prolonged exposure to basic conditions (pH >9) to prevent sulfonamide hydrolysis .
Advanced: How does the sulfonamide moiety influence biological activity in SAR studies?
Methodological Answer:
- Target Binding: The sulfonamide group acts as a hydrogen-bond acceptor, enhancing affinity for enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) .
- Modifications: Fluorination at the phenyl ring (e.g., 4-F substitution) increases metabolic stability but may reduce solubility .
- Contradictory Data: Some studies report anti-inflammatory activity, while others show negligible effects—likely due to assay variability (e.g., COX-2 vs. LOX inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
